

4-Iodophenyl Acetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Iodophenyl acetate

Cat. No.: B1267032

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For Researchers, Scientists, and Drug Development Professionals

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This technical guide provides an in-depth overview of **4-iodophenyl acetate**, a halogenated aromatic ester. It covers its chemical structure, properties, synthesis, and spectroscopic data. This document is intended to be a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Properties

4-Iodophenyl acetate, with the CAS number 33527-94-5, is an organic compound characterized by an acetate group attached to a phenyl ring substituted with an iodine atom at the para position.^[1] Its molecular formula is $C_8H_7IO_2$ and it has a molecular weight of 262.05 g/mol.^[1]

Physically, **4-iodophenyl acetate** is typically a colorless to pale yellow liquid with a characteristic sweet, aromatic odor. It exhibits good solubility in common organic solvents.

Table 1: Physicochemical Properties of **4-Iodophenyl Acetate**

Property	Value
CAS Number	33527-94-5[1]
Molecular Formula	C ₈ H ₇ IO ₂
Molecular Weight	262.05 g/mol [1]
Appearance	Colorless to pale yellow liquid
Odor	Sweet, aromatic

Synthesis of 4-Iodophenyl Acetate

The synthesis of **4-iodophenyl acetate** is typically achieved through the acetylation of 4-iodophenol. This reaction involves the treatment of 4-iodophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.

Experimental Protocol: Acetylation of 4-Iodophenol

This protocol is based on general acetylation procedures for phenols.[2]

Materials:

- 4-Iodophenol
- Acetic anhydride
- Pyridine (or a suitable non-protic solvent like dichloromethane with a base such as triethylamine)
- Deionized water
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

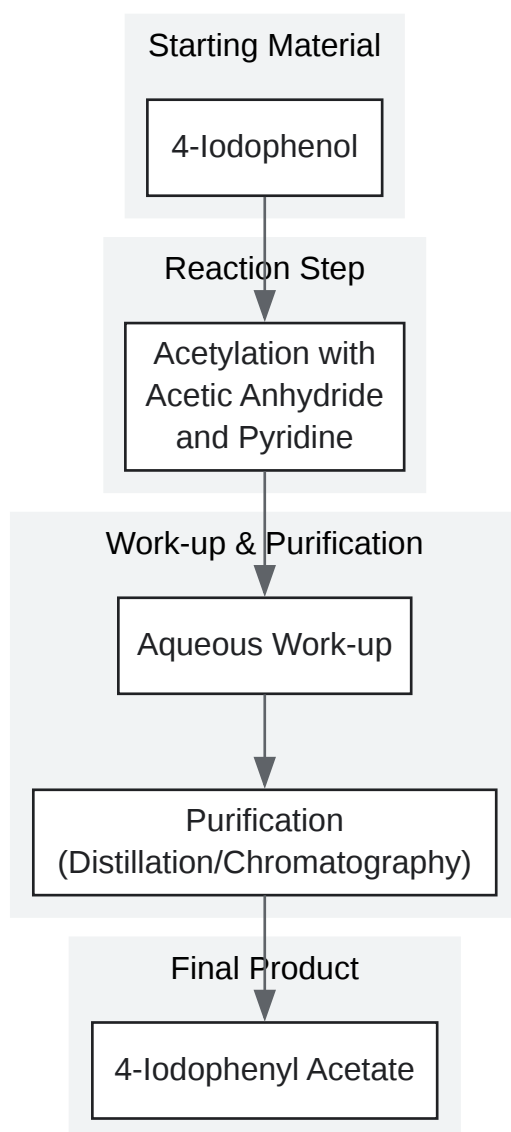
Procedure:

- In a round-bottom flask, dissolve 4-iodophenol (1.0 equivalent) in pyridine or a suitable solvent.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding cold deionized water.
- Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude **4-iodophenyl acetate**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 2: Summary of a Representative Synthesis Protocol

Step	Reagents & Solvents	Reaction Time	Temperature	Notes
Acetylation	4-Iodophenol, Acetic Anhydride, Pyridine	2-4 hours	Room Temperature	Reaction progress monitored by TLC.
Work-up	Water, Ethyl Acetate, 1 M HCl, Sat. NaHCO ₃ , Brine	-	-	Standard aqueous work-up procedure.
Purification	-	-	-	Vacuum distillation or column chromatography.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Iodophenyl acetate**.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Iodophenyl acetate** is not widely available in the public domain. The following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **4-iodophenyl acetate** is expected to show two doublets in the aromatic region, corresponding to the ortho and meta protons relative to the acetate group, and a singlet for the methyl protons of the acetate group.

Table 3: Predicted ^1H NMR Chemical Shifts (in CDCl_3)

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Acetyl CH_3	~2.3	Singlet
Aromatic H (ortho to -OAc)	~7.0 - 7.2	Doublet
Aromatic H (meta to -OAc)	~7.6 - 7.8	Doublet

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to iodine being significantly shifted), and the methyl carbon of the acetate group.

Table 4: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)

Carbon	Predicted Chemical Shift (ppm)
Acetyl CH_3	~21
C-I	~90
Aromatic CH (ortho to -OAc)	~124
Aromatic CH (meta to -OAc)	~138
C-O	~151
C=O	~169

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **4-Iodophenyl acetate** is expected to exhibit characteristic absorption bands for the carbonyl group of the ester and the C-O stretching vibrations, as well as absorptions related to the aromatic ring.

Table 5: Predicted Characteristic IR Absorptions

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~1760	Strong
C-O Stretch (Ester)	~1200	Strong
Aromatic C=C Stretch	~1585, 1485	Medium-Weak
Aromatic C-H Stretch	>3000	Medium-Weak
C-I Stretch	~600-500	Medium-Weak

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak at m/z 262. Key fragmentation patterns would likely involve the loss of the acetyl group and the iodine atom.

Table 6: Predicted Key Mass Spectrometry Fragments (EI)

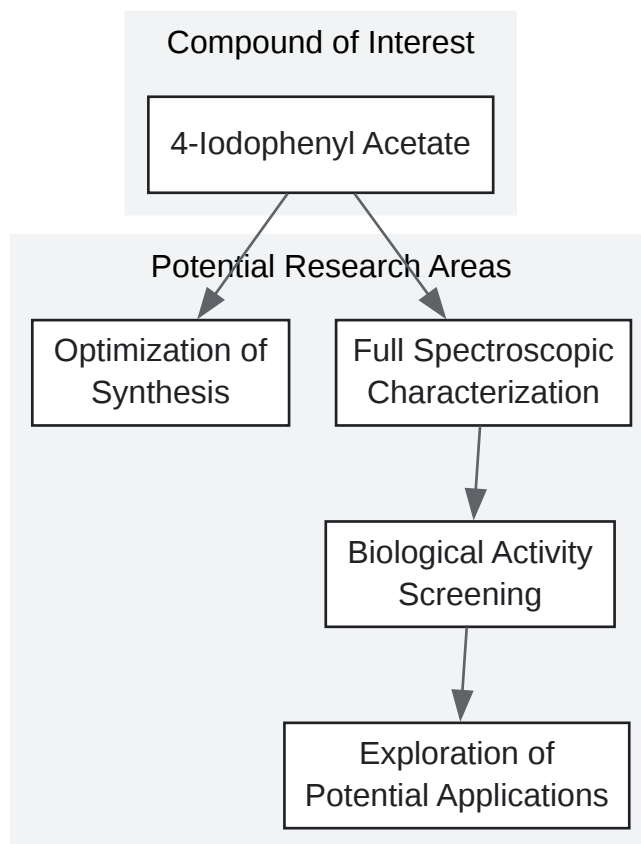
m/z	Fragment
262	$[M]^+$ (Molecular Ion)
220	$[M - CH_2CO]^+$
135	$[M - I]^+$
43	$[CH_3CO]^+$

Biological Activity and Applications

Currently, there is limited specific information in the public domain regarding the biological activity and applications of **4-Iodophenyl acetate**. However, related iodo- and phenyl-

containing compounds have been investigated for various biological activities. For instance, other iodinated phenyl compounds have been explored for their potential in medicinal chemistry. Further research is required to elucidate the specific biological profile and potential applications of **4-Iodophenyl acetate** in drug development and other scientific fields.

Logical Relationship Diagram for Potential Research



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Caption: Logical workflow for future research on **4-Iodophenyl acetate**.

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References

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